3'-O-Methylbatatasin III
Description
Batatasin I is a natural bibenzyl compound isolated from the rhizomes of Dioscorea batatas (Chinese yam), with the molecular formula C₁₇H₁₆O₄ and CAS number 51415-00-0 . It exhibits notable antimicrobial and anti-inflammatory activities, primarily by inhibiting key enzymes in the arachidonic acid pathway, such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), and suppressing mast cell degranulation . Its biosynthesis in Dioscorea involves a pathway starting from dihydro-m-coumaric acid, leading to phenanthrene derivatives like Batatasin I, distinct from the 9,10-dihydrophenanthrene pathway .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5,7-trimethoxyphenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-12-6-11-5-4-10-7-15(20-2)14(18)9-13(10)17(11)16(8-12)21-3/h4-9,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYHMWVRKYFQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC3=CC(=C(C=C32)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199403 | |
| Record name | 3-Phenanthrenol, 2,5,7-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Batatasin I | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51415-00-0 | |
| Record name | Batatasin I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51415-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Batatasin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051415000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenanthrenol, 2,5,7-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BATATASIN I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26K4DP7BUA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Batatasin I | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148.5 - 149.6 °C | |
| Record name | Batatasin I | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Solvent Selection and Reflux Extraction
The isolation of Batatasin I from Chinese yam relies on sequential solvent extraction to separate phenanthrenes from polar and non-polar plant constituents. A patented method specifies using low-carbon alcohols (e.g., methanol or ethanol) mixed with water in a 65% methanol-by-weight ratio for initial reflux extraction. Heating to 60–80°C for 2–3 hours per cycle, repeated 3–5 times, maximizes compound release from plant cell walls. For example, 500 g of yam skin processed with 4 L of methanol-water extractant at 70°C for five cycles achieved optimal Batatasin I recovery. Post-extraction, the combined filtrate is concentrated under reduced pressure to remove methanol, yielding a crude aqueous extract.
Liquid-Liquid Partitioning and Organic Phase Isolation
The concentrated extract undergoes liquid-liquid partitioning with non-polar solvents to isolate Batatasin I. Petroleum ether, n-hexane, or ethyl acetate—solvents with polarity indices between 0.1 and 4.4—are employed for 2–3 sequential extractions. Each extraction uses a 1:1 solvent-to-extract volume ratio, with the organic phases pooled and concentrated into a viscous residue (e.g., 2.5 g of extract from 500 g of yam). This step removes sugars, proteins, and highly polar metabolites, enriching phenanthrenes in the organic phase.
Crystallization and Purification
Final purification involves dissolving the crude extract in a methanol-acetone (10:1 v/v) or ethanol-acetone (15:1 v/v) mixture, followed by cooling-induced crystallization. For instance, dissolving 2.5 g of extract in 50 mL of methanol-acetone at 25°C and cooling to 4°C yields Batatasin I crystals with >90% purity. Recrystallization in methanol-water (95:5 v/v) further enhances purity to >98%, as confirmed by HPLC.
Chemical Synthesis of Batatasin I
Wittig Reaction for Stilbene Intermediate Formation
Synthetic routes to Batatasin I begin with substituted benzyl alcohols, which are converted to phosphonium salts via reaction with phosphorus tribromide (PBr₃). These salts undergo Wittig olefination with aldehydes to form stilbene derivatives. For example, 4-benzyloxy-3,5-dimethoxybenzyl alcohol reacts with triethyl phosphate to generate a phosphonium intermediate, which couples with vanillin to yield 4-benzyloxy-3,3',5-trimethoxystilbene.
The reaction proceeds under mild conditions (25°C, 12 hours) with a 75–80% yield:
Photocyclization to Phenanthrene Skeleton
UV-induced cyclization of the stilbene intermediate forms the phenanthrene core. Irradiating 4-benzyloxy-3,3',5-trimethoxystilbene at 254 nm in the presence of catalytic iodine (0.5 mol%) for 6 hours yields 6-benzyloxy-2,4,7-trimethoxyphenanthrene. This step exploits the conjugated double bond’s susceptibility to radical-mediated cyclization, achieving 60–65% conversion efficiency.
Hydrogenolysis and Demethylation
The benzyl-protected phenanthrene undergoes hydrogenolysis using palladium on carbon (Pd/C, 10 wt%) under H₂ gas (1 atm) to remove the benzyl group, producing 6-hydroxy-2,4,7-trimethoxyphenanthrene (Batatasin I). Reaction monitoring via TLC confirms complete deprotection within 4 hours, with a final yield of 55–60% after column chromatography.
Comparative Analysis of Extraction vs. Synthesis
Optimization Strategies and Challenges
Enhancing Extraction Efficiency
Chemical Reactions Analysis
Types of Reactions
Batatasin I undergoes various chemical reactions, including:
Oxidation: Batatasin I can be oxidized to form different phenanthrene derivatives.
Reduction: Reduction reactions can modify the phenanthrene structure.
Substitution: Substitution reactions can introduce different functional groups into the phenanthrene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions are various phenanthrene derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Batatasin I serves as a precursor for synthesizing other phenanthrene derivatives.
Medicine: Batatasin I exhibits anti-inflammatory properties by inhibiting the generation of prostaglandin D2 and leukotriene C4.
Mechanism of Action
Batatasin I exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes responsible for the production of inflammatory mediators . It reduces the generation of prostaglandin D2 and leukotriene C4, thereby mitigating inflammation . The compound also inhibits mast cell degranulation, which is crucial in allergic reactions .
Comparison with Similar Compounds
Bioactivity Profiles
a. α-Glucosidase Inhibition Batatasin I and III show reversible, noncompetitive inhibition of α-glucosidase, a target for antidiabetic drugs. However, Batatasin III (IC₅₀ = 1.89 mM) is more potent than Batatasin I (IC₅₀ = 2.55 mM), while Batatasin V loses activity at higher concentrations .
Table 2: α-Glucosidase Inhibitory Activity
| Compound | IC₅₀ (mM) | Mechanism |
|---|---|---|
| Batatasin I | 2.55 | Noncompetitive |
| Batatasin III | 1.89 | Noncompetitive |
| Batatasin IV | 2.52 | Noncompetitive |
| Batatasin V | >10 | Inactive |
b. GABA(A) Receptor Modulation
Batatasin III demonstrates 1,512.9% stimulation of GABA-induced chloride currents (EC₅₀ = 52.5 µM), outperforming pholitodol D (786.8%, EC₅₀ = 175.5 µM). This enhanced activity is attributed to its dihydrostilbene structure, which increases conformational flexibility .
c. Metabolic Regulation
- Batatasin III and gigantol (a bibenzyl from orchids) differentially regulate glucose transporters (GLUT1/GLUT4) in adipocytes. Gigantol shows stronger downregulation of GLUT1/GLUT4 expression, likely due to arene substitution patterns .
- Hircinol acts as a phytoalexin, with biosynthesis upregulated by fungal pathogens, unlike Batatasin I .
Key Research Findings
Structural-Activity Relationships :
- The dihydrostilbene core in Batatasin III enhances GABA(A) receptor interaction compared to stilbenes like pholitodol D .
- Methoxy and hydroxy group positions in bibenzyls critically influence lipogenic protein regulation and glucose uptake .
Therapeutic Potential: Batatasin I’s anti-inflammatory activity via 5-LOX/COX inhibition positions it as a candidate for chronic inflammatory disorders . Batatasin III’s dual α-glucosidase inhibition and GABA(A) modulation suggest utility in metabolic and neurological disorders .
Biological Activity
Batatasin I, a phenanthrene derivative isolated from various Dioscorea species, has garnered attention for its significant biological activities, particularly its antidiabetic and anti-inflammatory properties. This article delves into the research findings surrounding Batatasin I, highlighting its mechanisms of action, efficacy, and potential applications in medicine.
Chemical Structure and Properties
Batatasin I is chemically classified as 6-hydroxy-2,4,7-trimethoxyphenanthrene, with the molecular formula and a molecular weight of 284.31 g/mol. Its structure contributes to its biological activity, influencing interactions with various biological targets.
Antidiabetic Activity
Recent studies have demonstrated that Batatasin I exhibits potent inhibitory effects against α-glucosidase, an enzyme critical in carbohydrate metabolism. The inhibition of this enzyme can help manage postprandial hyperglycemia, making Batatasin I a candidate for antidiabetic therapies.
Inhibition Mechanism
- IC50 Values : Batatasin I has an IC50 value of 2.55 mM against α-glucosidase, indicating a strong inhibitory effect compared to other compounds like acarbose (IC50 = 3.52 mM) .
- Kinetic Analysis : The inhibition is characterized as noncompetitive and reversible, suggesting that Batatasin I can bind to the enzyme without competing directly with the substrate .
Anti-inflammatory Activity
Batatasin I also demonstrates significant anti-inflammatory properties through multiple mechanisms:
- Inhibition of Prostaglandin D2 Generation : It inhibits cyclooxygenase-2 (COX-2) dependent production of prostaglandin D2 (PGD2), with an IC50 value of 1.78 µM .
- Inhibition of Leukotriene C4 Production : The compound also reduces leukotriene C4 (LTC4) production (IC50 = 1.56 µM), further supporting its anti-inflammatory profile .
- Mast Cell Degranulation : Batatasin I inhibits mast cell degranulation reactions (IC50 = 6.7 µM), which are pivotal in allergic responses and inflammation .
Summary of Biological Activities
The following table summarizes the biological activities and corresponding IC50 values of Batatasin I:
| Activity | Target | IC50 Value |
|---|---|---|
| α-Glucosidase Inhibition | α-Glucosidase | 2.55 mM |
| Prostaglandin D2 Production Inhibition | COX-2 | 1.78 µM |
| Leukotriene C4 Production Inhibition | 5-Lipoxygenase | 1.56 µM |
| Mast Cell Degranulation Inhibition | Mast Cells | 6.7 µM |
Structure-Activity Relationship Studies
Further investigations into the structure-activity relationships (SAR) of Batatasin derivatives indicate that modifications at specific positions can enhance inhibitory activity against α-glucosidase. For instance, hydroxyl substitutions at the C-2' position have been shown to improve efficacy .
Case Studies and Applications
Research into Batatasin I's potential applications has been promising:
- Diabetes Management : Given its ability to inhibit α-glucosidase effectively, Batatasin I could be developed into a natural therapeutic agent for managing diabetes.
- Anti-inflammatory Therapies : Its capacity to modulate inflammatory pathways positions it as a candidate for treating conditions characterized by excessive inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
